2,7-Dioxaspiro[4.4]nonan-4-amine
Description
Significance of Spirocyclic Systems in Modern Organic Chemistry
Spirocyclic systems, which feature two rings connected by a single common atom, are of increasing importance in modern organic chemistry, particularly in the realm of medicinal chemistry. bldpharm.com Their rigid, three-dimensional structures offer a level of spatial complexity that is often absent in more planar aromatic compounds. This three-dimensionality can lead to enhanced biological activity and improved physicochemical properties, making spirocyclic scaffolds highly desirable in drug discovery. The introduction of a spirocyclic core can improve a molecule's potency, selectivity, and pharmacokinetic properties. bldpharm.com A higher fraction of sp3-hybridized carbons in these molecules is often correlated with a greater likelihood of success in clinical trials. bldpharm.com
Overview of Dioxaspiro[4.4]nonane Scaffold Architectures
The dioxaspiro[4.4]nonane scaffold is a specific type of spiroketal, which is a common motif in numerous natural products and bioactive molecules. nih.gov This scaffold consists of two five-membered rings, each containing an oxygen atom, connected by a spiro-carbon. The arrangement of the oxygen atoms can vary, leading to different isomers such as 1,6-dioxaspiro[4.4]nonane and 2,7-dioxaspiro[4.4]nonane. These scaffolds are of interest due to their potential to serve as building blocks for more complex molecules. For instance, 1,6-Dioxaspiro[4.4]nonane-2,7-dione has been investigated as a precursor for various functional polymers and as a starting material for the synthesis of other heterocyclic compounds. wikipedia.org The synthesis of such spiroketal frameworks can be achieved through various methods, including intramolecular cyclization reactions. nih.gov
Contextualization of Amine Functionalities within Spiro Compounds
The incorporation of amine functionalities into spirocyclic compounds is a common strategy in medicinal chemistry to enhance their biological activity. Amine groups can act as hydrogen bond donors and acceptors, and can be protonated at physiological pH, allowing for ionic interactions with biological targets. This is particularly relevant for compounds targeting the central nervous system or other biological systems where such interactions are crucial. The combination of a rigid spirocyclic scaffold with a functional amine group can lead to potent and selective ligands for various receptors and enzymes. For example, spiro-heterocycles containing nitrogen have been explored for the development of novel therapeutic agents. google.com
Current Research Landscape and Scope of Academic Inquiry into 2,7-Dioxaspiro[4.4]nonan-4-amine
Physicochemical Data
Due to the limited availability of experimental data for this compound, the following table presents predicted physicochemical properties for the closely related isomer, 1,7-Dioxaspiro[4.4]nonan-4-amine, to provide a contextual understanding.
| Property | Value (Predicted) | Source |
| Molecular Formula | C₇H₁₃NO₂ | uni.lu |
| Molecular Weight | 143.18 g/mol | uni.lu |
| XLogP3 | -0.9 | uni.lu |
| Hydrogen Bond Donor Count | 1 | uni.lu |
| Hydrogen Bond Acceptor Count | 3 | uni.lu |
| Rotatable Bond Count | 1 | uni.lu |
| Exact Mass | 143.094629 g/mol | uni.lu |
| Monoisotopic Mass | 143.094629 g/mol | uni.lu |
| Topological Polar Surface Area | 41.5 Ų | uni.lu |
| Heavy Atom Count | 10 | uni.lu |
| Complexity | 121 | uni.lu |
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2,7-dioxaspiro[4.4]nonan-4-amine |
InChI |
InChI=1S/C7H13NO2/c8-6-3-10-5-7(6)1-2-9-4-7/h6H,1-5,8H2 |
InChI Key |
KYLIAXXSBPRPKB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12COCC2N |
Origin of Product |
United States |
Synthetic Methodologies for 2,7 Dioxaspiro 4.4 Nonan 4 Amine and Analogous Dioxaspiro 4.4 Nonanes
Retrosynthetic Approaches to the 2,7-Dioxaspiro[4.4]nonan-4-amine Core Structure
A logical retrosynthetic analysis of this compound begins with the disconnection of the amine group. This leads back to a ketone precursor, 2,7-Dioxaspiro[4.4]nonan-4-one. This ketone can be synthesized from a dihydroxy ketone precursor through an intramolecular cyclization. This key intermediate, a dihydroxy ketone, can be further broken down into simpler, more readily available starting materials.
Another viable retrosynthetic approach involves the disconnection of the spiroketal itself. This would reveal a dihydroxy ketone intermediate which, through further deconstruction, would lead to simpler acyclic precursors. The synthesis of naturally occurring spiroketals often utilizes the cyclization of a ketone diol. acs.org
Foundational Approaches to the Dioxaspiro[4.4]nonane Scaffold
The construction of the dioxaspiro[4.4]nonane framework is a critical step in the synthesis of the target molecule. This can be achieved through various methods that focus on the formation of the spiro center and the constituent five-membered rings.
The spiroketal core is typically formed through the cyclization of a dihydroxy ketone. This process can be catalyzed by either acid or enzymes. nih.gov In an acidic environment, the ketone is protonated, which activates it for nucleophilic attack by the hydroxyl groups, leading to the formation of the spiroketal. nih.gov Enzymatic routes, on the other hand, offer a high degree of stereoselectivity. For instance, the biosynthesis of the pesticide avermectin (B7782182) involves the formation of a nih.govnih.gov-spiroketal from a dihydroxy-ketone motif through hemiketal formation and subsequent dehydrative cyclization. nih.gov
The two tetrahydrofuran (B95107) rings that make up the dioxaspiro[4.4]nonane scaffold can be synthesized through several methods. A common approach is the intramolecular cyclization of diols. For example, 1,4-diols can be cyclized to form tetrahydrofurans using a triphenylphosphine (B44618) and N-bromosuccinimide mixture. acs.org Palladium-catalyzed carboetherification of unsaturated 1,2-diols is another powerful method for constructing substituted tetrahydrofuran rings. nih.govnih.gov This method allows for the simultaneous formation of both a C-O and a C-C bond. Additionally, photochemical ring expansion of oxetanes offers a metal-free route to tetrahydrofuran derivatives. rsc.org
Gold-catalyzed cyclizations have emerged as a powerful tool for the synthesis of spiroketals and related structures. The gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid provides an efficient route to substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones. unicatt.itmdpi.comresearchgate.net This reaction proceeds under mild conditions with high yields. Similarly, gold(I) chloride can catalyze the cycloisomerization of a protected alkyne triol to give a hydroxylated 5,5-spiroketal. rsc.org Gold-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters has also been developed for the synthesis of azaspiro[4.4]nonenones. rsc.orgresearchgate.net
Spirolactones, which are structurally related to spiroketals, can also be synthesized using similar cyclization strategies. For example, the gold-catalyzed cyclization of diyne esters can lead to the formation of spirolactone moieties. nih.gov
Introduction and Stereoselective Functionalization of the Amine Moiety
The introduction of the amine group at the C4 position can be achieved through various amination reactions. The stereochemistry of this newly formed chiral center is a critical aspect to consider.
Reductive amination of the ketone precursor, 2,7-Dioxaspiro[4.4]nonan-4-one, is a plausible method for introducing the amine group. nih.govorganic-chemistry.orgresearchgate.net This two-step process involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an imine, which is then reduced to the desired amine. rsc.orgresearchgate.net
For a more direct and stereoselective approach, catalytic asymmetric amination of the ketone precursor can be employed. Chiral phosphoric acids have been used to catalyze the direct asymmetric amination of α-substituted cyclic ketones, yielding products with an N-containing quaternary stereocenter in high yields and enantioselectivities. acs.orgnih.gov Another approach is the use of a Zn-ProPhenol catalyst for the direct asymmetric amination of unactivated aryl and vinyl ketones. rsc.org These methods offer a high degree of control over the stereochemical outcome of the reaction.
Table 1: Foundational Approaches to the Dioxaspiro[4.4]nonane Scaffold
| Method | Starting Material | Reagents/Catalyst | Product | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization of Diol | 1,4-diol | Ph₃P, NBS | Tetrahydrofuran | acs.org |
| Pd-Catalyzed Carboetherification | Unsaturated 1,2-diol | Pd₂(dba)₃, Dpe-Phos, NaOtBu | Substituted Tetrahydrofuran | nih.gov |
| Gold-Catalyzed Cyclization | 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid | Gold(I) catalyst | 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-dione | unicatt.itmdpi.comresearchgate.net |
| Gold-Catalyzed Cycloisomerization | Protected alkyne triol | AuCl | Hydroxylated 5,5-spiroketal | rsc.org |
Table 2: Amination Reactions for Ketone Precursors
| Method | Substrate | Reagents/Catalyst | Product | Reference |
|---|---|---|---|---|
| Direct Asymmetric Amination | α-substituted cyclic ketone | Di-tert-butyl azodicarboxylate, Chiral Phosphoric Acid | α-amino cyclic ketone | acs.orgnih.gov |
| Direct Asymmetric Amination | Unactivated aryl/vinyl ketone | Di-tert-butyl azodicarboxylate, Zn-ProPhenol catalyst | α-amino ketone | rsc.org |
| Reductive Amination | Ketone | Nitro compound, Hydrogenation catalyst (e.g., Pd/C) | Secondary or Tertiary Amine | nih.gov |
Chiral Induction in Amine Group Formation
The introduction of a chiral amine group is a pivotal step in the synthesis of this compound. Chiral amines are crucial components in a vast array of pharmaceuticals and biologically active compounds. acs.org Consequently, numerous methods for their enantioselective synthesis have been developed. A primary strategy for inducing chirality at the amine-bearing carbon is through asymmetric reduction of a prochiral precursor, such as an imine or enamine.
Transition metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for producing chiral amines from unsaturated nitrogen-containing compounds. acs.org For a precursor to this compound, this would likely involve the hydrogenation of an imine or a related C=N bond situated on the spiroketal framework. The choice of a chiral phosphine (B1218219) ligand is critical in this process, as it dictates the facial selectivity of hydrogen addition to the imine, thereby determining the stereochemistry of the resulting amine. acs.org
Another prominent method is asymmetric reductive amination. This process involves the condensation of a ketone precursor with an ammonia source to form an imine in situ, which is then asymmetrically reduced. The stereoselectivity can be controlled by a chiral catalyst or by using a chiral amine source that can be later cleaved. Given the structural complexity of the spiroketal, a ketone at the C-4 position of the 2,7-dioxaspiro[4.4]nonane core would be the logical precursor for this transformation.
Asymmetric Synthesis Strategies for Enantiomerically Enriched this compound
Achieving an enantiomerically pure form of this compound necessitates the use of asymmetric synthesis strategies. These methods are designed to selectively produce one enantiomer over the other.
Application of Chiral Auxiliaries
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective formation of the amine-bearing stereocenter.
For instance, a well-established chiral auxiliary, such as a derivative of pseudoephedrine or an Evans oxazolidinone, could be reacted with a carboxylic acid precursor of one of the tetrahydrofuran rings before the formation of the spiroketal. nih.gov This would place the chiral auxiliary in proximity to the developing stereocenters, influencing the cyclization and subsequent functionalization steps. Alternatively, a chiral auxiliary could be used to direct the addition of a nitrogen-containing nucleophile to a ketone or imine on the pre-formed spiroketal skeleton. The steric bulk and electronic properties of the auxiliary would block one face of the electrophile, leading to a diastereomerically enriched product. nih.gov
Organocatalytic Asymmetric Synthesis Approaches
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov For the synthesis of this compound, organocatalysis could be employed in several ways. An intramolecular hemiacetalization/oxy-Michael addition cascade, mediated by a bifunctional aminothiourea catalyst, has been shown to produce spiroketal structures with high enantioselectivity. acs.org This approach could be adapted to precursors of the target molecule.
Furthermore, organocatalytic methods are well-suited for creating stereogenic centers through reactions such as Michael additions and aldol (B89426) reactions, which could be used to construct the carbon skeleton of the spiroketal with the desired stereochemistry. nih.gov For example, a chiral secondary amine catalyst, such as a proline derivative, could catalyze the asymmetric Michael addition of a nucleophile to an α,β-unsaturated ketone, setting a key stereocenter that would later become part of the spiroketal ring.
Diastereoselective Synthesis through Chiral Resolution or Transformation (e.g., crystallization-induced diastereomer transformation)
When a racemic or diastereomeric mixture of this compound or a precursor is formed, chiral resolution can be employed to separate the desired stereoisomer. A particularly efficient method is crystallization-induced diastereomer transformation (CIDT). This technique relies on the equilibration of diastereomers in solution while one diastereomer selectively crystallizes. researchgate.net
For this compound, this would involve reacting the racemic amine with a chiral resolving agent, such as tartaric acid or a derivative, to form a mixture of diastereomeric salts. acs.org If the diastereomers can interconvert in solution (for example, through epimerization of the C-4 stereocenter under certain conditions) and one salt is significantly less soluble, it will precipitate. This shifts the equilibrium in the solution, causing the more soluble diastereomer to convert to the less soluble one, which then also precipitates. researchgate.netresearchgate.net This process, also known as a crystallization-induced dynamic resolution (CIDR), can theoretically convert the entire mixture to a single, enantiomerically pure diastereomeric salt, which can then be treated with a base to release the desired enantiopure amine. acs.orgnih.gov
Green Chemistry Principles Applied to this compound Synthesis (e.g., sonochemical methods)
Green chemistry principles aim to make chemical processes more environmentally friendly. In the context of synthesizing a complex molecule like this compound, this can involve using less hazardous reagents, reducing waste, and employing energy-efficient methods. nih.gov
Sonochemical methods, which use ultrasound to promote chemical reactions, align with green chemistry principles as they can often be performed at lower temperatures and with shorter reaction times. The synthesis of spirooxindoles, which share the spirocyclic core, has been efficiently achieved using ultrasound irradiation. rsc.org Similarly, the formation of 1,4-dioxaspiro[4.4]nonane derivatives from oleic acid has been demonstrated using a sonochemical method with a montmorillonite (B579905) KSF catalyst. sctunisie.org This suggests that the key spiroketalization step in the synthesis of this compound could potentially be accelerated and made more efficient through sonication.
Other green approaches applicable to spiroketal synthesis include electrosynthesis, which uses electricity to drive reactions, avoiding the need for stoichiometric chemical oxidants or reductants, and flow chemistry, which can improve safety, efficiency, and scalability. nih.govnih.gov
Synthetic Routes to Derivatives and Analogues of this compound
The synthesis of derivatives and analogues of this compound provides insight into the construction of the core spiroketal structure. A gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid has been used to efficiently synthesize substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones. researchgate.net This demonstrates a powerful method for forming the dual five-membered rings of the spiroketal system.
Another related structure, 1,6-Dioxaspiro[4.4]nonan-2,7-dione, can be synthesized from succinic acid. wikipedia.org This spirodilactone (B1204692) can serve as a precursor to various functionalized molecules. For instance, it can be reacted with primary amines to form spirodilactams, which are rigid and thermally stable structures. wikipedia.org This highlights the potential for post-synthesis modification of the spiroketal core to introduce nitrogen-containing functionalities.
The synthesis of 2-substituted-1,7-dioxaspiro[4.4]nonan-8-ones has been achieved through a base-promoted intramolecular Michael addition of 3-(3-hydroxybutyl)-2-buten-4-olides. This strategy showcases a method for constructing the 1,7-dioxaspiro[4.4]nonane skeleton, an isomer of the 2,7-dioxaspiro system.
Below is a table summarizing some of the synthetic approaches to related dioxaspiro[4.4]nonane structures.
| Precursor(s) | Reagents/Conditions | Product | Reference(s) |
| 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid | Gold(I) catalyst | 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones | researchgate.net |
| Succinic acid/anhydride (B1165640) | Heat | 1,6-Dioxaspiro[4.4]nonan-2,7-dione | wikipedia.org |
| 3-(3-hydroxybutyl)-2-buten-4-olide | Base | 2-substituted-1,7-dioxaspiro[4.4]nonan-8-one | |
| 3-(4-bromo-2,5-difluorophenyl)cyclopentanone | Ethylene glycol, p-toluenesulfonic acid | 7-(4-Bromo-2,5-difluorophenyl)-1,4-dioxaspiro[4.4]nonane |
Chemical Modification of the Amine Functionality
The primary amine group in this compound is a versatile functional group that can be readily modified through various well-established chemical transformations. These modifications are crucial for structure-activity relationship (SAR) studies and for fine-tuning the physicochemical properties of the parent molecule. Common modifications include acylation, sulfonylation, and alkylation.
Acylation and Sulfonylation: The nucleophilic amine can be easily acylated using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and can be performed under mild conditions.
Alkylation: Direct alkylation of the primary amine with alkyl halides can be complex, as the resulting secondary amine is often more nucleophilic than the starting material, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts. wikipedia.orgmasterorganicchemistry.comlibretexts.org To achieve selective mono-alkylation, reductive amination is a preferred method. libretexts.org This two-step process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by reduction of the imine to the desired secondary or tertiary amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride. libretexts.org
Derivatization of the Dioxaspiro Ring System
Modification of the 2,7-dioxaspiro[4.4]nonane ring system itself presents a greater synthetic challenge but offers the potential for significant structural diversification. Strategies for derivatization can involve reactions that functionalize the existing ring or, more drastically, rearrange the spiroketal core.
The synthesis of the spiroketal core is often achieved through the acid-catalyzed cyclization of a suitable dihydroxyketone precursor. researchgate.net Variations in the starting materials for this cyclization can lead to a diverse range of substituted spiroketals. For instance, the use of nitroalkanes as precursors for the dihydroxy ketone framework allows for the introduction of various functionalities through nitroaldol and Michael reactions. nih.gov
Transition-metal catalysis provides an alternative and often milder approach to spiroketal synthesis, avoiding the use of harsh acidic conditions. researchgate.netresearchgate.net Gold(I)-catalyzed cyclization of dialkynyl diols is an efficient method for constructing the spiroketal core. researchgate.net A gold(I)-catalyzed approach has also been successfully applied to the synthesis of 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones from 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid, yielding the products in high yields under mild conditions. mdpi.com
Ring-rearrangement metathesis offers another novel strategy for the synthesis of spiroketals under neutral conditions. rsc.org This approach involves the formation of α-alkoxyfurans, followed by cycloaddition and subsequent ring-rearrangement metathesis of the resulting oxabicycles to form the spiroketal structure. rsc.org
Strategies for Compound Library Generation
The 2,7-dioxaspiro[4.4]nonane scaffold serves as a rigid three-dimensional template that is well-suited for the generation of compound libraries for high-throughput screening. The goal of library synthesis is to create a large collection of structurally related molecules to explore a wide range of chemical space and identify compounds with desired biological activities.
A common strategy involves the synthesis of a central spiroketal scaffold with multiple, independently addressable functional groups. acs.orgnih.gov These functional groups can then be elaborated in a combinatorial fashion using parallel synthesis techniques. For example, a spiroketal scaffold with an amine, a hydroxyl group, and a third reactive site can be systematically reacted with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides) to rapidly generate a library of unique compounds. acs.orgnih.gov
The choice of the core scaffold is critical. Natural product-like scaffolds are often preferred as they are enriched in sp3-hybridized centers and possess structural features that are often associated with biological activity. acs.orgnih.gov The 1,7-dioxaspiro[5.5]undecane system, a close analog of the 2,7-dioxaspiro[4.4]nonane core, has been successfully employed as a template for the combinatorial synthesis of natural product-like molecules. acs.orgnih.gov
Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment of 2,7 Dioxaspiro 4.4 Nonan 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. researchgate.net For 2,7-Dioxaspiro[4.4]nonan-4-amine, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign the signals of all proton and carbon nuclei, thus confirming the connectivity and stereochemistry of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments within a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show a series of signals corresponding to the protons in the two five-membered rings and the amine group. The chemical shifts (δ) of these protons are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as by the rigid spirocyclic framework.
Expected Chemical Shifts: Protons attached to carbons adjacent to the oxygen atoms (C-O-H) would typically appear in the downfield region of the spectrum, generally between 3.5 and 4.5 ppm. pdx.edu The proton on the carbon bearing the amine group (C-N-H) would also be shifted downfield. The remaining methylene (B1212753) protons on the rings would exhibit more complex splitting patterns and chemical shifts depending on their specific spatial relationships. The amine protons (NH₂) themselves often appear as a broad singlet, and their chemical shift can be variable due to factors like solvent and concentration. pdx.edu
A detailed analysis of the coupling constants (J-values) between adjacent protons helps to establish the connectivity of the atoms within the rings.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
Carbon-13 NMR (¹³C NMR) spectroscopy provides a count of the unique carbon environments in a molecule. udel.edu For this compound, the spectrum would display distinct signals for each of the seven carbon atoms in the spirocyclic core.
Expected Chemical Shifts: The spiro carbon atom (C-5), being bonded to two oxygen atoms, would be significantly deshielded and appear at a very low field, typically in the range of 90-110 ppm, characteristic of an acetal (B89532) carbon. oregonstate.edu The carbons directly bonded to the oxygen atoms (C-2, C-6, C-8, and C-9) would also be downfield, generally in the 60-80 ppm region. oregonstate.edu The carbon atom attached to the amine group (C-4) would be found in a similar or slightly upfield region compared to the other oxygen-linked carbons. The remaining carbon atoms of the rings would resonate at higher fields.
The following table provides a hypothetical assignment of the ¹³C NMR chemical shifts for this compound based on known ranges for similar structures.
| Carbon Atom | Expected Chemical Shift (ppm) |
| C2 | 60 - 80 |
| C3 | 30 - 50 |
| C4 | 50 - 70 |
| C5 (Spiro) | 90 - 110 |
| C6 | 60 - 80 |
| C8 | 20 - 40 |
| C9 | 20 - 40 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to determine the relative stereochemistry of the molecule, advanced two-dimensional (2D) NMR experiments are essential. nih.govwiley.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). princeton.edu Cross-peaks in the COSY spectrum of this compound would reveal the proton-proton connectivities within each of the five-membered rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. princeton.edu This is crucial for determining the stereochemistry of the molecule, such as the relative orientation of the amine group with respect to the spirocyclic system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. princeton.eduyoutube.com The HSQC spectrum is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an excellent method for assessing the purity of volatile compounds like this compound and for confirming its identity.
In a GC-MS analysis, the sample is first vaporized and separated into its components by the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint" for that component. For a pure sample of this compound, the GC would show a single major peak, and the corresponding mass spectrum would show the molecular ion peak and a characteristic fragmentation pattern. The presence of other peaks in the chromatogram would indicate impurities. It is important to note that derivatization of the amine may be necessary to improve its volatility and chromatographic behavior. vt.edu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. pnnl.gov For this compound (C₇H₁₃NO₂), HRMS can confirm the molecular formula by measuring its exact mass.
The theoretical monoisotopic mass of this compound is 143.09463 Da. An HRMS measurement that yields a mass very close to this value (typically within a few parts per million) provides strong evidence for the correct elemental composition of the synthesized compound. This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental formulas.
Ion Mobility-Mass Spectrometry for Predicted Collision Cross Section (CCS) Analysis
Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique, adding another dimension of separation to conventional mass spectrometry. It separates ions based on their size, shape, and charge as they drift through a buffer gas under the influence of an electric field. The time it takes for an ion to traverse the mobility cell is converted into a rotationally averaged collision cross section (CCS) value, a key physicochemical property. nih.gov
While experimental determination of CCS values is ideal, computational methods, particularly machine learning models, have become highly accurate for predicting CCS values. nih.gov These models are trained on large datasets of known compounds and their experimentally determined CCS values, using various molecular descriptors to build the predictive algorithm. mdpi.com For the related compound 1,7-Dioxaspiro[4.4]nonan-4-amine , predicted CCS values have been calculated using the CCSbase prediction tool. These predictions provide valuable reference data for identifying the compound in complex mixtures analyzed by IM-MS. The predicted CCS values for various adducts of 1,7-Dioxaspiro[4.4]nonan-4-amine are detailed in the table below. uni.lu
| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 144.10192 | 128.4 |
| [M+Na]⁺ | 166.08386 | 134.4 |
| [M-H]⁻ | 142.08736 | 134.4 |
| [M+NH₄]⁺ | 161.12846 | 152.1 |
| [M+K]⁺ | 182.05780 | 135.6 |
| [M+H-H₂O]⁺ | 126.09190 | 124.3 |
| [M+HCOO]⁻ | 188.09284 | 149.6 |
| [M+CH₃COO]⁻ | 202.10849 | 171.0 |
Data sourced from PubChemLite for the structurally similar 1,7-Dioxaspiro[4.4]nonan-4-amine. uni.lu
Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., FTIR)
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine and ether functionalities.
The primary amine (R-NH₂) group typically exhibits two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹, one for symmetric and one for asymmetric stretching. libretexts.org A broad absorption band associated with N-H bending is also expected around 1590-1650 cm⁻¹. The C-N stretching vibration usually appears in the 1020-1250 cm⁻¹ range.
The ether functional groups (C-O-C) within the spirocyclic structure will produce strong, characteristic C-O stretching bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. pressbooks.pub Additionally, the alkane C-H bonds of the molecule will result in strong absorptions in the 2850-2960 cm⁻¹ range. libretexts.org The presence or absence of these key bands allows for the structural confirmation of the compound.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Primary Amine (N-H) | 3300 - 3500 | Stretching (two bands) |
| Primary Amine (N-H) | 1590 - 1650 | Bending |
| Ether (C-O) | 1000 - 1300 | Stretching |
| Alkane (C-H) | 2850 - 2960 | Stretching |
| Amine (C-N) | 1020 - 1250 | Stretching |
Chromatographic Techniques for Separation and Purity Determination (e.g., Column Chromatography)
Chromatographic methods are fundamental for the separation of this compound from reaction mixtures and for the assessment of its purity. Column chromatography, including High-Performance Liquid Chromatography (HPLC), is a primary tool for this purpose.
For a polar compound like this compound, which contains amine and ether groups, both normal-phase and reverse-phase HPLC could be employed. In reverse-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol. sielc.com The retention time of the compound can be adjusted by varying the composition and pH of the mobile phase. The purity of the isolated compound is determined by the presence of a single, sharp peak in the chromatogram, with the purity level quantified by the peak area relative to the total area of all peaks.
Chiral Analytical Methods for Enantiomeric and Diastereomeric Purity Assessment (e.g., by NMR, chromatography)
The structure of this compound contains a chiral center at the carbon atom bearing the amine group, meaning it can exist as a pair of enantiomers. Assessing the enantiomeric purity is critical, and this can be achieved through chiral analytical methods. libretexts.org
One powerful method involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral derivatizing agent (CDA). nih.gov The chiral amine can be reacted with an enantiomerically pure CDA, such as a chiral boronic acid, to form a mixture of diastereomers. mdpi.com These diastereomers will have distinct NMR spectra, allowing for the integration of specific, well-resolved signals to determine the ratio of the enantiomers in the original sample. nih.govmdpi.com
Alternatively, chiral chromatography, either gas chromatography (GC) or HPLC, can be used. libretexts.org This involves using a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and thus their separation. libretexts.org The relative areas of the two enantiomer peaks in the chromatogram directly correspond to the enantiomeric ratio, providing a quantitative measure of enantiomeric purity. libretexts.org
Computational and Theoretical Investigations of 2,7 Dioxaspiro 4.4 Nonan 4 Amine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are pivotal in elucidating the molecular geometry and electronic structure of 2,7-Dioxaspiro[4.4]nonan-4-amine. While specific studies on this exact molecule are not prevalent, data from analogous systems like 4-hydroxycoumarin-neurotransmitter derivatives provide a strong basis for understanding its properties. mdpi.com
Structural optimization of related compounds, often initiated from crystal structures, reveals key intramolecular interactions that stabilize the molecule. mdpi.com For this compound, calculations would likely be performed at a level of theory such as B3LYP/6-311++G(d,p) to accurately predict bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Molecular Geometry Parameters for a Dioxaspiro[4.4]nonane System
| Parameter | Predicted Value |
| C-O Bond Length (average) | 1.43 Å |
| C-C Bond Length (average) | 1.54 Å |
| C-N Bond Length | 1.47 Å |
| O-C-O Bond Angle | 105-108° |
| C-N-H Bond Angle | ~109.5° |
Note: These are representative values based on general spiroketal structures and may vary in the specific case of this compound.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can also be determined. The HOMO-LUMO gap is a crucial parameter, as it relates to the chemical reactivity and stability of the molecule. mdpi.com
Conformational Analysis of the Dioxaspirocyclic System
The conformational flexibility of the 2,7-dioxaspiro[4.4]nonane system is a key determinant of its biological activity. The two five-membered tetrahydrofuran (B95107) rings can adopt various conformations, such as envelope and twist forms. The relative stability of these conformers is influenced by stereoelectronic effects, most notably the anomeric effect. chemtube3d.comillinois.edu
The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon of a cyclic ether to favor an axial orientation. chemtube3d.comillinois.edu In spiroketals, this effect can lead to a preference for conformations where the lone pairs on one of the ring oxygens are anti-periplanar to the C-O bond of the other ring. chemtube3d.com The rigidity of the spiroketal system makes it a useful tool for conformational control in larger molecules. beilstein-journals.orgpsu.edu
Prediction of Spectroscopic Parameters
Computational methods can accurately predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. mdpi.com By comparing calculated and experimental spectra, the structures of novel compounds can be confirmed.
For this compound, predicted ¹H and ¹³C NMR chemical shifts would be characteristic of the spiroketal and amine functionalities. For instance, the carbon atom of the spirocenter (C4) would exhibit a distinctive chemical shift. While experimental data for this specific compound is limited, analysis of related structures provides expected ranges. beilstein-journals.orgpsu.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for a Representative Dioxaspiro[4.4]nonane Core
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Spirocenter (C4) | 105-110 |
| C-atoms adjacent to Oxygen | 65-75 |
| Other C-atoms | 25-40 |
Note: These values are illustrative and can be influenced by the specific substitution pattern and conformation.
Computational Studies on Reaction Mechanisms Related to Synthesis and Transformation
Computational chemistry plays a vital role in understanding the mechanisms of reactions involved in the synthesis and transformation of spiroketals. acs.orgresearchgate.net Acid-catalyzed spiroketalization is a common synthetic route, and its mechanism can be elucidated through computational modeling. researchgate.netchemtube3d.com
Studies on related systems have investigated various mechanistic pathways, including Sₙ1-like and Sₙ2-like processes. researchgate.netacs.org For example, the formation of spiroketals from dihydroxy ketones can be modeled to understand the transition states and intermediates involved, providing insights into the stereochemical outcome of the reaction. researchgate.net Computational analysis can also shed light on the kinetic versus thermodynamic control of spiroketal formation, which can lead to different isomeric products. beilstein-journals.orgpsu.eduacs.org
Molecular Modeling for Ligand-Target Interactions in Related Scaffolds
The unique three-dimensional structure of spirocyclic scaffolds makes them promising candidates for drug discovery. nih.govnih.gov Molecular modeling techniques, such as docking and molecular dynamics simulations, are employed to study the interactions between spirocyclic ligands and their biological targets. nih.gov
While specific ligand-target interaction studies for this compound are not widely reported, research on other spirocyclic derivatives highlights their potential. For instance, spirohydantoin derivatives have been investigated for their affinity towards various receptors, and computational studies have been used to analyze their binding modes. nih.gov These studies help in understanding the structure-activity relationships and in designing more potent and selective ligands.
In Silico Approaches for Scaffold Screening and Lead Identification
In silico screening methods are powerful tools for identifying promising drug candidates from large compound libraries. researchgate.netrsc.org Virtual screening campaigns can be performed using the 2,7-dioxaspiro[4.4]nonane scaffold as a query to search for molecules with similar shapes and electrostatic properties. researchgate.net
This approach allows for the rapid identification of potential hits that can then be synthesized and tested experimentally. researchgate.net Furthermore, computational methods can be used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds, helping to prioritize candidates with favorable drug-like characteristics for further development. nih.gov
Chemical Reactivity and Functionalization Strategies for 2,7 Dioxaspiro 4.4 Nonan 4 Amine
Transformational Reactions at the Amine Functionality
The primary amine group serves as a highly versatile handle for introducing a variety of substituents through standard and advanced organic reactions. Its nucleophilic character drives reactions such as acylations, alkylations, and condensations.
As a primary amine, the nitrogen atom of 2,7-Dioxaspiro[4.4]nonan-4-amine is nucleophilic and readily undergoes acylation with various acylating agents. The reaction with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, proceeds efficiently to yield the corresponding N-acyl derivatives (amides). youtube.com These reactions are fundamental in peptide synthesis and for introducing a wide range of functional groups. arkat-usa.orgnih.gov
Alkylation of the amine can be achieved through several methods. Nucleophilic substitution with alkyl halides can lead to mono- and di-alkylated products. A more controlled approach is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.
N-Arylation, the formation of a carbon-nitrogen bond with an aryl group, can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This methodology allows for the coupling of the amine with aryl halides or triflates under relatively mild conditions.
Table 1: Representative Conditions for N-Functionalization of Primary Amines | Transformation | Reagent(s) | Catalyst/Base | Typical Solvent | Product Class | | :--- | :--- | :--- | :--- | :--- | | Acylation | Acetyl Chloride (CH₃COCl) or Acetic Anhydride (B1165640) ((CH₃CO)₂O) | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) | N-Acetamide | | Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Acid catalyst (often acetic acid) | Methanol (MeOH) or Ethanol (EtOH) | Secondary/Tertiary Amine | | Arylation (Buchwald-Hartwig) | Aryl Bromide (Ar-Br) | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP) | Sodium tert-butoxide (NaOtBu) | Toluene or Dioxane | N-Aryl Amine |
The primary amine of this compound reacts with aldehydes and ketones in a reversible condensation reaction to form imines, also known as Schiff bases. The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate. Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the C=N double bond of the imine. To drive the reaction to completion, water is typically removed from the reaction mixture, often by azeotropic distillation. This reaction is a cornerstone in the synthesis of various heterocyclic systems and dynamic covalent chemistry.
The synthesis of amides is a direct result of the acylation reactions described previously (Section 5.1.1).
Parallel to amide formation, sulfonamides are readily synthesized from this compound. The most common method involves the reaction of the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. cbijournal.com Pyridine is frequently used as both the solvent and the base to neutralize the HCl generated during the reaction. cbijournal.com This reaction is robust and provides access to a wide class of sulfonamides, which are significant pharmacophores in medicinal chemistry. cbijournal.com A variety of methods for forming the S-N bond have been developed, including direct coupling of amines with sulfonic acids or their salts under microwave irradiation, or from thiols via oxidative chlorination followed by amination. organic-chemistry.org
Table 2: General Conditions for Sulfonamide Synthesis from Primary Amines
| Sulfonylating Agent | Base | Solvent | General Conditions |
|---|---|---|---|
| Arylsulfonyl Chloride (e.g., TsCl) | Pyridine | Pyridine, DCM, or THF | 0 °C to room temperature |
| Alkylsulfonyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 °C to room temperature |
| Sodium Sulfinates | Oxidant (e.g., I₂O₅) | Acetonitrile (B52724) (MeCN) | Room temperature |
| Thiosulfonates | Cs₂CO₃ / N-bromosuccinimide | Acetonitrile (MeCN) | Mild conditions |
Ring-Opening Reactions of the Dioxaspiro System (e.g., organolithium-induced processes)
The 2,7-dioxaspiro[4.4]nonane core is a spiroketal, a structural motif known for its relative stability. Spiroketals exist in equilibrium with an open-chain hydroxy-keto form, an equilibrium that is typically catalyzed by acid. khanacademy.orgmasterorganicchemistry.com Under acidic conditions, protonation of one of the ether oxygens can facilitate ring-opening to generate a transient oxocarbenium ion, which is then trapped by a nucleophile. masterorganicchemistry.comyoutube.com
The use of organolithium reagents, which are potent nucleophiles and strong bases, presents a different scenario. libretexts.orgyoutube.comlibretexts.org Given the presence of the acidic N-H proton on the primary amine (pKa ~35), an organolithium reagent like n-butyllithium would preferentially act as a base, deprotonating the amine to form a lithium amide salt rather than attacking the C-O bonds of the ketal. Direct nucleophilic attack on an unstrained ether C-O bond by an organolithium reagent is generally an unfavorable process. Therefore, organolithium-induced ring-opening of the 2,7-dioxaspiro[4.4]nonane system is not expected to be a facile reaction unless the spiroketal is activated in some manner, for example by the introduction of adjacent strain or coordinating groups. Specific research findings on such a reaction for this particular compound are not prevalent in the literature.
Cycloaddition Reactions Involving Unsaturated Moieties in Functionalized Derivatives
Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for constructing complex cyclic systems with high stereocontrol. rsc.orgyoutube.com To employ this strategy with this compound, the molecule must first be functionalized to incorporate an unsaturated moiety, such as a diene or a dienophile.
A hypothetical strategy could involve converting the amine into a suitable leaving group, followed by an elimination reaction to generate a double bond within one of the tetrahydrofuran rings, thus creating a dienophile. Alternatively, the amine could be acylated or alkylated with a reagent that already contains a diene or dienophile. This functionalized derivative could then participate in an intramolecular or intermolecular cycloaddition. For instance, acylation with maleic anhydride would attach a dienophile, ready for reaction with an external diene. The hetero-Diels-Alder reaction is another powerful approach for constructing spiroketal systems and could potentially be applied to derivatives of this amine. rsc.orgnih.gov Studies have shown that spirocyclization can significantly enhance the reactivity of dienes in Diels-Alder reactions. nih.gov While these strategies are synthetically viable, specific examples starting from this compound require further research.
Control of Stereochemistry in Chemical Transformations
The structure of this compound possesses two key stereogenic centers: the carbon atom bearing the amine (C4) and the spiro-carbon (C5). This inherent chirality makes stereocontrol a critical aspect of its chemical transformations.
Reactions involving the amine can be influenced by the existing stereocenter at C4. When a new stereocenter is created, for example by alkylation with a chiral electrophile, diastereomeric products may be formed in unequal ratios due to steric hindrance or electronic effects imposed by the spiroketal framework (substrate-controlled diastereoselectivity).
Furthermore, kinetically controlled reactions can provide access to spiroketals that are not the most thermodynamically stable isomers. nih.govnih.gov Methodologies like methanol-induced kinetic spirocyclization have been developed for the stereocontrolled synthesis of spiroketals, highlighting the ability to access specific stereoisomers independent of their inherent thermodynamic preferences. nih.govresearchgate.net When performing reactions on this compound, the choice of reagents and conditions can be tailored to favor the formation of a specific stereoisomer, leveraging either substrate control or external chiral auxiliaries and catalysts.
Table 3: Stereogenic Centers and Potential for Diastereomer Formation
| Stereogenic Center | Position | Role in Stereocontrol | Potential Outcome of Reaction at Amine |
|---|---|---|---|
| C4 | Tetrahydrofuran ring | Site of the primary amine group | Can direct the approach of reagents, leading to diastereoselectivity in the formation of new stereocenters. |
| C5 | Spiro-carbon | Connects the two tetrahydrofuran rings | Contributes to the overall rigid 3D shape of the molecule, influencing the conformational preferences and reactivity. |
Advanced Applications in Materials Science Utilizing 2,7 Dioxaspiro 4.4 Nonan 4 Amine and Its Analogues
Integration into Polymeric Materials Architectures (e.g., for coating applications)
The incorporation of amine-functionalized molecules into polymer backbones is a well-established strategy for developing functional coatings. Amine groups can enhance adhesion to substrates, improve dye-binding, and provide sites for further chemical modification. For instance, amine-functionalized poly-p-xylene (Parylene A) has been investigated for its potential in creating biocompatible, drug-eluting coatings for medical devices. northwestern.edu The amine groups on the surface of the polymer film allow for a range of modifications and can influence the release of therapeutic agents. northwestern.edu
Similarly, 2,7-Dioxaspiro[4.4]nonan-4-amine could be integrated into various polymer systems to create advanced coatings. Its spirocyclic structure could contribute to the mechanical integrity and thermal stability of the coating, while the amine functionality would offer a reactive handle for crosslinking or for tethering other functional molecules. Patent literature describes coating compositions that include spiro-orthoester functional groups in conjunction with amino resins, highlighting the interest in combining these structural motifs to create high-performance coatings. google.comgoogle.com The dioxaspiro core of this compound may also enhance compatibility with certain polymer matrices and substrates.
Role as Crosslinking Reagents in Polymer Synthesis (e.g., for epoxy resins)
One of the most significant potential applications for this compound is as a curing agent or crosslinking reagent for epoxy resins. Amines are widely used as hardeners for epoxies, where the primary amine groups react with the epoxide rings to form a durable, three-dimensional polymer network. appliedpoleramic.comresearchgate.net The properties of the final cured epoxy are highly dependent on the structure of the amine curing agent. polymerinnovationblog.comyoutube.com
Based on its structure, this compound would be classified as a cycloaliphatic amine. Curing agents of this class are known to impart a good balance of properties to epoxy resins, including high glass transition temperature (Tg), excellent chemical resistance, and good weatherability. researchgate.netpolymerinnovationblog.com The rigid spirocyclic core of this compound would likely contribute to a high Tg and enhanced mechanical stiffness of the cured epoxy. The presence of two ether linkages within the spiro structure might also influence properties such as flexibility and adhesion.
The general reaction mechanism for the curing of an epoxy resin with a primary amine involves the nucleophilic attack of the amine's nitrogen on the carbon of the oxirane ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxy group, leading to a highly crosslinked network. appliedpoleramic.com
Table 1: General Comparison of Amine Curing Agent Classes for Epoxy Resins
| Amine Class | General Characteristics | Potential Contribution of this compound Analogue |
| Aliphatic Amines | High reactivity, ambient temperature cure, good flexibility. | The spiro structure would likely increase rigidity and Tg compared to linear aliphatic amines. |
| Cycloaliphatic Amines | High Tg, good chemical resistance, good weatherability. researchgate.netpolymerinnovationblog.com | As a member of this class, it would be expected to provide these properties. |
| Aromatic Amines | Very high Tg, excellent chemical and thermal resistance, requires elevated temperature cure. polymerinnovationblog.comyoutube.com | Would likely result in a lower Tg than aromatic amines but with better UV resistance. |
Design and Synthesis of Novel Monomers and Oligomers
The unique structure of this compound makes it an attractive candidate for the synthesis of novel monomers and oligomers. Spirocyclic compounds are increasingly being used as building blocks for polymers with unique architectures and properties. nih.govnih.gov The amine functionality of this compound provides a convenient point for polymerization.
For example, it could be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would incorporate the rigid dioxaspiro moiety into their backbones, which could lead to materials with high thermal stability and specific solubility profiles. The synthesis of spirocyclic pyrrolidines has been demonstrated as a pathway to novel building blocks for drug design, and similar synthetic strategies could be employed to create new monomers from this compound for materials applications. enamine.net
Furthermore, the synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines has been reported, showcasing the versatility of amine-containing spirocycles in creating complex molecular scaffolds. nih.gov This suggests that this compound could be a precursor to a wide range of more complex monomers for specialty polymers.
Development of Functional Materials with Tailored Properties
The incorporation of spirocyclic units into materials is a strategy for tailoring their physical and chemical properties. The rigid, three-dimensional nature of spiro compounds can disrupt polymer chain packing, leading to increased solubility and processability, while also enhancing thermal stability and glass transition temperature. researchgate.netmdpi.com
By using this compound as a monomer or an additive, it may be possible to develop functional materials with precisely controlled properties. For example, its inclusion in a polymer matrix could enhance the material's mechanical strength and thermal resistance. The amine group could also be used to introduce other functionalities, such as photochromic or fluorescent moieties, leading to the development of smart materials. The synthesis of spiro-fused polycyclic aromatic compounds has been explored for applications in organic electronics, where the spiro center helps to maintain the electronic properties of the constituent aromatic units while improving morphological stability. researchgate.net
Table 2: Potential Property Enhancements from Spirocyclic Structures in Materials
| Property | Influence of Spirocyclic Moiety |
| Thermal Stability | The rigid structure can increase the decomposition temperature. acs.org |
| Glass Transition Temperature (Tg) | The restricted bond rotation in the spiro center often leads to a higher Tg. acs.org |
| Solubility | The non-planar structure can disrupt crystal packing, leading to better solubility in organic solvents. |
| Mechanical Strength | The rigid framework can contribute to a higher modulus and hardness. |
Potential in Supramolecular Assembly and Nanomaterial Fabrication
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, functional structures. youtube.com The defined geometry and potential for directional interactions make spirocyclic compounds interesting candidates for supramolecular assembly. The amine group in this compound can participate in hydrogen bonding, a key interaction in directing self-assembly. rsc.org
This could enable the formation of ordered structures such as films, fibers, or gels. For instance, the self-assembly of peptides into fibrillar architectures within living cells has been demonstrated, showcasing the power of programmed molecular interactions. nih.gov While more speculative, it is conceivable that derivatives of this compound could be designed to self-assemble into nanostructures with potential applications in areas like catalysis or sensing.
Furthermore, amine-functionalized surfaces are used in the fabrication of nanomaterials. mdpi.com The amine groups can act as anchoring points for nanoparticles or as templates for the growth of nanostructures. The unique shape of this compound could influence the morphology and properties of nanomaterials fabricated using this approach.
Biological Relevance and Scaffold Utility of Dioxaspiro 4.4 Nonanes
Presence of Spiro[4.4]nonane Scaffold Motif in Natural Products and Biosynthesized Compounds
The spiro[4.4]nonane scaffold is a recurring structural element in a range of natural products, often contributing significantly to their biological activity. This motif is found in compounds isolated from diverse natural sources, including plants and fungi. Notable examples include the phainanoids and various spirobislactones, which feature the 1,6-dioxaspiro[4.4]nonane and 2,7-dioxaspiro[4.4]nonane cores, respectively.
Phainanoids : Phainanoids are a class of highly modified triterpenoids isolated from Phyllanthus hainanensis, a plant used in traditional Chinese medicine. blogspot.com These compounds are characterized by a complex carbon skeleton that incorporates two unique spirocyclic systems, one of which is a 1,6-dioxaspiro[4.4]nonan-2-one moiety. ewadirect.comresearchgate.net Phainanoids A-F, for instance, have demonstrated exceptionally potent immunosuppressive activities in vitro, with Phainanoid F being significantly more active than the commercially available immunosuppressant cyclosporin (B1163) A. acs.orgnih.gov The potent bioactivity of these molecules underscores the importance of the spiroketal framework in their interaction with biological targets. ewadirect.com
| Compound | Natural Source | Noteworthy Biological Activity |
| Phainanoid F | Phyllanthus hainanensis | Potent immunosuppressive activity, surpassing cyclosporin A in in-vitro assays. ewadirect.comacs.orgnih.gov |
Spirobislactones : The 2,7-dioxaspiro[4.4]nonane-1,6-dione core is the defining feature of spirobislactones. A variety of natural and synthetic compounds containing this scaffold have been investigated for their biological properties. researchgate.netresearchgate.netnih.gov For example, certain synthetic spirobislactone derivatives have been explored for their potential as anti-flaviviral agents. researchgate.net The rigid spirocyclic structure of these compounds is believed to play a crucial role in their biological function. researchgate.net
Conceptual Utility as a Structural Scaffold for Molecular Probes
The rigid, three-dimensional structure of the dioxaspiro[4.4]nonane skeleton makes it an attractive scaffold for the design of molecular probes. In medicinal chemistry, such "privileged scaffolds" serve as a foundation for building libraries of compounds with diverse functionalities for drug discovery and chemical biology. researcher.life The spiroketal unit can act as a rigid core to present appended chemical groups in well-defined spatial orientations, which is essential for probing the binding sites of proteins and other biological macromolecules.
The utility of the dioxaspiro[4.4]nonane scaffold in this context lies in its ability to:
Provide a rigid framework : The spirocyclic nature of the molecule limits conformational flexibility, which can lead to higher binding affinities and selectivities for a target.
Enable three-dimensional exploration of chemical space : Unlike flat aromatic structures, the spiro[4.4]nonane core allows for the positioning of substituents in a more spherical arrangement, facilitating interactions with complex biological targets. mskcc.org
Serve as a template for diversity-oriented synthesis : The scaffold can be chemically modified at various positions to generate a library of compounds with diverse stereochemical and functional group arrangements. mskcc.org
Influence of Stereochemistry on Molecular Recognition and Interactions
The stereochemistry of the dioxaspiro[4.4]nonane core is a critical determinant of its biological activity. The spiro center and any additional stereocenters on the rings create a unique three-dimensional shape that dictates how the molecule interacts with chiral biological targets such as enzymes and receptors.
The synthesis of spiroketals can be controlled to produce specific stereoisomers, either through thermodynamically or kinetically controlled reactions. arkat-usa.orgnih.gov The ability to generate stereochemically diverse libraries of spiroketal-containing compounds is a powerful tool in drug discovery, as it allows for the systematic investigation of how different spatial arrangements of functional groups affect biological activity. mskcc.org The stereoselective synthesis of spiroketals is, therefore, a key area of research for accessing biologically active molecules. researchgate.net
| Stereochemical Aspect | Influence on Molecular Interaction |
| Configuration of the spiro center | Determines the overall three-dimensional shape of the molecule. |
| Relative stereochemistry of substituents | Affects the orientation of functional groups and their ability to engage in specific binding interactions. |
| Absolute stereochemistry (enantiomers) | Can lead to significant differences in biological activity, as biological targets are chiral. |
Intermediary Role in the Synthesis of Biologically Relevant Heterocyclic Structures
The 2,7-dioxaspiro[4.4]nonane scaffold, and specifically derivatives like 2,7-dioxaspiro[4.4]nonan-4-amine, serve as valuable intermediates in the synthesis of more complex, biologically relevant heterocyclic compounds. The inherent functionality of the amine group allows for a variety of chemical transformations to build larger, fused, or spiro-linked heterocyclic systems. nih.govmdpi.comairo.co.in
For instance, the amine can act as a nucleophile in reactions to form new carbon-nitrogen bonds, leading to the construction of nitrogen-containing heterocycles. The synthesis of azaspiro[4.4]nonane derivatives, which are present in several biologically active compounds, can be achieved through multi-step synthetic sequences that may involve spiroketal intermediates. researchgate.netnih.gov The ability to convert dioxaspiro[4.4]nonane building blocks into a diverse range of derivatives, including amines and other functionalized compounds, highlights their synthetic versatility in medicinal chemistry. nuph.edu.ua The development of synthetic routes to various fused heterocyclic compounds often relies on the strategic use of such versatile building blocks. organic-chemistry.org
Future Research Directions and Emerging Avenues for 2,7 Dioxaspiro 4.4 Nonan 4 Amine
Development of Highly Efficient and Sustainable Synthetic Methodologies
Future research will undoubtedly prioritize the development of green and atom-economical synthetic routes to 2,7-Dioxaspiro[4.4]nonan-4-amine. Traditional methods for spiroketal synthesis often rely on the acid-catalyzed dehydration of dihydroxy ketones, which can be harsh and may not be compatible with sensitive functional groups like amines. wikipedia.orgthieme-connect.com
Key areas of focus will include:
Biocatalysis: Employing enzymes for the key spiroketalization step or for the stereoselective installation of the amine functionality could offer a highly efficient and environmentally benign approach.
Flow Chemistry: Continuous flow processes can offer enhanced control over reaction parameters, improve safety, and facilitate scalability. The development of a flow-based synthesis would be a significant step towards the industrial viability of this compound.
Renewable Feedstocks: Investigating synthetic pathways that utilize starting materials derived from biomass would align with the principles of sustainable chemistry.
A hypothetical sustainable synthetic approach could involve the enzymatic resolution of a key intermediate, followed by a metal-catalyzed cyclization under mild conditions, as illustrated in the table below.
Table 1: Comparison of Potential Synthetic Routes
| Method | Key Features | Potential Advantages | Research Challenges |
|---|---|---|---|
| Traditional Acid Catalysis | Dehydration of a dihydroxy ketone with an amino precursor | Well-established for simple spiroketals | Harsh conditions, potential for side reactions, poor stereocontrol |
| Transition-Metal Catalysis | Gold- or palladium-catalyzed cyclization of a functionalized alkynediol | High efficiency, mild conditions, potential for stereocontrol nih.govthieme-connect.comrsc.org | Catalyst cost and removal, synthesis of complex precursors |
| Biocatalysis | Enzyme-mediated cyclization or amination | High stereoselectivity, environmentally friendly, mild conditions | Enzyme discovery and optimization, substrate scope limitations |
| Flow Chemistry Synthesis | Continuous reaction in a microreactor system | Improved safety and scalability, precise control over reaction | Initial setup costs, potential for clogging with solid byproducts |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield
The stereochemistry of the spiroketal core and the position of the amine group are critical for its function. Future research will focus on catalytic systems that can control these features with high precision. Transition-metal catalysis, particularly with gold, has emerged as a powerful tool for spiroketal synthesis due to its mild reaction conditions and high functional group tolerance. rsc.orgrsc.orgmdpi.com
Emerging avenues in catalysis include:
Asymmetric Organocatalysis: The use of chiral catalysts, such as phosphoric acids, could enable the enantioselective synthesis of this compound. acs.orgnih.gov This would be crucial for applications in medicinal chemistry, where enantiomeric purity is often a prerequisite.
Dual Catalysis: Systems that combine a metal catalyst for the spiroketalization with an organocatalyst for the amination in a one-pot reaction could significantly improve synthetic efficiency.
Photoredox Catalysis: Light-mediated reactions offer unique reactivity pathways and could provide novel methods for the construction or functionalization of the spiroketal amine scaffold. acs.org
Table 2: Potential Catalysts for Stereoselective Synthesis
| Catalyst Type | Example Catalyst | Target Transformation | Potential Outcome |
|---|---|---|---|
| Gold(I) Complex | JohnPhos Au(MeCN)SbF₆ mdpi.com | Intramolecular hydroalkoxylation of an alkynediol | High yield formation of the spiroketal core |
| Chiral Phosphoric Acid | TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) | Enantioselective spiroketalization | Access to specific enantiomers of the target compound acs.org |
| Rhodium Complex | Rh₂(esp)₂ | Stereoselective C-H amination | Direct installation of the amine group with stereocontrol |
| Iridium-based Photocatalyst | [Ir(ppy)₂(dF(CF₃)ppy)]PF₆ | Radical-mediated functionalization | Novel pathways for derivatization |
Advanced Mechanistic Investigations of Key Reactions
A deep understanding of the reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the pathways involved in the formation of this compound.
Areas for investigation include:
Computational Modeling (DFT): Density Functional Theory calculations can be used to map the energy profiles of different reaction pathways, identify transition states, and explain the origins of stereoselectivity. benthamdirect.com Such studies can differentiate between concerted, SN1-like, or SN2-like mechanisms in catalyzed spiroketalizations. acs.orgnih.gov
Kinetic Studies: Detailed kinetic analysis, including the determination of reaction orders and activation parameters, can provide valuable insights into the rate-determining steps of the synthesis.
Isotope Labeling Studies: The use of isotopically labeled substrates can help to trace the movement of atoms throughout the reaction and confirm proposed mechanistic pathways.
For instance, computational studies could clarify whether a gold-catalyzed cyclization proceeds through an outer-sphere or inner-sphere mechanism, which has significant implications for catalyst design. benthamdirect.com
Expansion of the Scope of Materials Science Applications
The rigid, three-dimensional structure of the 2,7-dioxaspiro[4.4]nonane scaffold, combined with the reactive handle of the amine group, makes it an attractive monomer for the synthesis of advanced materials.
Potential applications to be explored include:
Polymers of Intrinsic Microporosity (PIMs): The spirocyclic core can introduce contortions in a polymer backbone, preventing efficient packing and creating microporosity. The amine group could be used for polymerization or for post-synthetic modification of the polymer's surface properties. Research has already shown the potential of spiroketal-based polymers in creating nanoporous materials.
Chiral Stationary Phases: Covalently bonding chiral derivatives of this compound to a solid support, such as silica (B1680970) gel, could lead to new stationary phases for enantioselective chromatography.
Functional Coatings: The amine group can be used to anchor the molecule to surfaces, and the spiroketal unit could impart specific properties, such as altered hydrophobicity or optical activity, to the coating.
Rational Design of Derivatives for Specific Molecular and Supramolecular Engineering
The this compound core is an excellent scaffold for the development of more complex molecules with tailored properties. mskcc.org The amine group serves as a key point for derivatization.
Future directions in this area include:
Chiral Ligands for Asymmetric Catalysis: Derivatization of the amine to form amides, ureas, or thioureas bearing coordinating groups could lead to a new class of chiral ligands for transition metal catalysis. The development of chiral spiroketal-based ligands, known as SPIROLs, has already shown great promise. umich.edu
Peptidomimetics: Incorporating the spiroketal amine as a constrained amino acid analogue into peptides could induce specific secondary structures, such as turns or helices. nih.gov This could have applications in drug discovery and protein engineering.
Host-Guest Chemistry: The rigid spiroketal framework can be elaborated to create molecular receptors for the selective binding of small molecules or ions. The amine group could be functionalized to introduce specific recognition sites.
By systematically modifying the structure of this compound, it will be possible to fine-tune its properties for a wide range of applications, from catalysis to the development of new therapeutic agents.
Q & A
Q. What are the key considerations for synthesizing 2,7-Dioxaspiro[4.4]nonan-4-amine, and how does its spirocyclic structure influence reaction conditions?
The synthesis of spirocyclic compounds like this compound requires careful control of ring-closing reactions and stereochemistry. For example, rhodium-catalyzed 1,2-additions or cyclization strategies (e.g., using iodomethyl derivatives as intermediates) are common approaches . The spirocyclic structure introduces steric hindrance, necessitating optimized temperatures (e.g., 0–25°C) and inert atmospheres to prevent side reactions. Characterization via -NMR and X-ray crystallography is critical to confirm the spiro junction and amine positioning .
Q. How can researchers validate the purity and stability of this compound during storage and experimental use?
Purity validation typically employs HPLC (≥95% purity) and mass spectrometry. Stability studies under varying temperatures (-20°C to 25°C) and humidity levels are essential, as spirocyclic amines can hydrolyze under acidic or aqueous conditions. Storage in airtight containers under inert gas (argon/nitrogen) is recommended to prevent degradation . For reactive intermediates like iodomethyl derivatives (e.g., 3-(iodomethyl)-2,7-dioxaspiro[4.4]nonane), light-sensitive handling is required .
Q. What spectroscopic techniques are most effective for characterizing the spirocyclic core and amine functionality?
- -NMR : Reveals proton environments around the spiro junction (e.g., δ 2.10–4.37 ppm for methylene and amine groups) .
- IR Spectroscopy : Identifies N-H stretches (~3300 cm) and ether C-O bonds (~1100 cm) .
- X-ray Crystallography : Resolves spatial arrangement of the spiro system and confirms stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from structural analogs with minor substitutions. For example, replacing oxygen with nitrogen in the spiro ring (e.g., 2,7-Diazaspiro[4.4]nonan-1-one) alters electronic properties and binding affinity . To address contradictions:
- Comparative SAR Studies : Test derivatives with systematic substitutions (e.g., methyl, ethyl, or aryl groups).
- Computational Modeling : Use DFT or molecular docking to predict interactions with targets (e.g., enzymes or receptors) .
- Dose-Response Assays : Validate activity thresholds across cell lines (e.g., IC values in cancer vs. bacterial models) .
Q. What strategies optimize multi-step synthesis of this compound derivatives for drug discovery?
- Modular Synthesis : Use building blocks like 3-(iodomethyl)-2,7-dioxaspiro[4.4]nonane to introduce functional groups (e.g., alkyl, aryl) in later stages .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Rh or Pd complexes) to control stereochemistry at the spiro center .
- Protection-Deprotection : Temporarily mask the amine group during harsh reactions (e.g., Boc protection) to prevent unwanted side reactions .
Q. How do solvent polarity and reaction temperature influence the reactivity of this compound in cross-coupling reactions?
- Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity of the amine group in SN reactions.
- Low Temperatures (0–10°C) : Minimize ring-opening side reactions in acidic conditions.
- Coordination Effects : Ether oxygens in the spiro system can chelate metal catalysts (e.g., Pd in Suzuki couplings), requiring ligand optimization to avoid deactivation .
Methodological Tables
Q. Table 1: Comparison of Synthetic Routes for Spirocyclic Amines
| Method | Yield (%) | Key Challenges | Reference |
|---|---|---|---|
| Rh-catalyzed cyclization | 63–75 | Stereochemical control | |
| Iodomethyl intermediate | 50–60 | Light sensitivity | |
| Acidic ring-closing | 40–55 | Hydrolysis risk |
Q. Table 2: Biological Activity of Structural Analogs
| Compound | Activity (IC, μM) | Target | Reference |
|---|---|---|---|
| 2,7-Diazaspiro[4.4]nonan-1-one | 12.5 (Antimicrobial) | Bacterial topoisomerase | |
| 1,4-Dioxaspiro[4.4]non-6-en-8-one | 25.8 (Cytotoxic) | Cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
